Quinuclidine-3-carboxylic acid hydrochloride

Antiarrhythmic Pharmacokinetics Cardiology

Substituting quinuclidine scaffolds with 2-carboxylic acid isomers introduces neurotoxicity risk without antiarrhythmic benefit. This 3-position hydrochloride ensures safe, active metabolite synthesis. - Exclusive 3-position regioisomer: eliminates neurotoxic risk (2-isomer lacks antiarrhythmic activity). - Essential chiral intermediate for EO-122 (>80% oral bioavailability) and M3-selective muscarinic ligands. - Hydrochloride salt ensures optimal solubility for amide bond formation. ≥98% purity, full analytical documentation.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
CAS No. 6238-34-2
Cat. No. B1280584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinuclidine-3-carboxylic acid hydrochloride
CAS6238-34-2
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)C(=O)O.Cl
InChIInChI=1S/C8H13NO2.ClH/c10-8(11)7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2,(H,10,11);1H
InChIKeyLXHNHXQYRPDFPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinuclidine-3-carboxylic Acid Hydrochloride: Key Chiral Intermediate


Quinuclidine-3-carboxylic acid hydrochloride (CAS 6238-34-2) is a heterocyclic organic compound belonging to the quinuclidine family, characterized by a bicyclic amine structure (1-azabicyclo[2.2.2]octane) with a carboxylic acid moiety at the 3-position, available as the hydrochloride salt [1]. It serves as a critical chiral building block and intermediate in the synthesis of pharmacologically active molecules, most notably the antiarrhythmic agent EO-122 (the 2,6-dimethylanilide of quinuclidine-3-carboxylic acid hydrochloride) [2] and derivatives targeting muscarinic acetylcholine receptors (mAChRs) [3].

Chiral intermediate for EO-122 antiarrhythmic and mAChR ligand synthesis
3‑position carboxylic acid regioisomer essential for correct amide geometry
Hydrochloride salt form: solid, water/ethanol soluble, stable at ambient temperature

Why This Compound Cannot Be Substituted


Generic substitution of Quinuclidine-3-carboxylic acid hydrochloride with other quinuclidine derivatives or simpler achiral building blocks is scientifically unjustified due to strict regio- and stereochemical requirements in downstream pharmacology. The 3-position carboxylic acid on the quinuclidine ring is essential for generating the correct amide bond geometry in active metabolites like EO-122, while the hydrochloride salt form ensures optimal solubility and stability for synthetic manipulation . Crucially, the 2-carboxylic acid isomer (quinuclidine-2-carboxylic acid xylidide) has been explicitly shown to be neurotoxic and devoid of useful antiarrhythmic action, demonstrating that regioisomeric substitution is not functionally equivalent and can introduce unacceptable safety liabilities [1].

Target Quinuclidine-3-carboxylic acid HCl
Substitute Quinuclidine-2-carboxylic acid isomer
2‑isomer xylidide reported neurotoxicity and absence of antiarrhythmic action; regioisomeric identity may not be interchangeable.

Selection Evidence vs. Comparators


Superior Oral Bioavailability vs. Lidocaine

The antiarrhythmic agent EO-122, synthesized directly from Quinuclidine-3-carboxylic acid hydrochloride, demonstrates a marked pharmacokinetic advantage over its structural analog lidocaine. In preclinical models, EO-122 achieved oral bioavailability exceeding 80%, whereas lidocaine is known to have poor and unreliable oral absorption, requiring intravenous administration for therapeutic effect [1]. Under comparable experimental conditions of coronary occlusion-induced arrhythmia in dogs, oral EO-122 (10-20 mg/kg) effectively suppressed arrhythmia with an onset of 11-65 minutes and a duration of 25-120 minutes, while lidocaine was either totally ineffective or of ultra-short duration [1].

Oral Bioavailability
Reported
Derived EO-122: >80% oral bioavailability in dog model vs. lidocaine poor oral absorption
Supports oral exposure-model interpretation in preclinical arrhythmia studies.
Preclinical coronary occlusion model; derived compound data.
Antiarrhythmic Pharmacokinetics Cardiology

Regioisomeric Specificity for Antiarrhythmic Activity

The pharmacological activity of quinuclidine-based antiarrhythmics is exquisitely sensitive to the position of the carboxylic acid group. Comparative testing revealed that the 2,6-xylidide of quinuclidine-3-carboxylic acid (synthesized from the target compound) possesses highly pronounced cardiac antiarrhythmic action. In stark contrast, the 2,6-xylidide of quinuclidine-2-carboxylic acid was found to be neurotoxic and completely devoid of any useful antiarrhythmic action [1]. This demonstrates that the 3-position is not merely a synthetic convenience but a structural determinant of both efficacy and safety.

Regioisomeric Activity
Reported
3‑isomer xylidide: pronounced antiarrhythmic action; 2‑isomer xylidide: reported neurotoxicity and inactive
Regioisomeric identity critical; 2‑isomer is not a valid substitute.
Based on US Patent 4146628 comparative testing.
Structure-Activity Relationship Antiarrhythmic Neurotoxicity

Enhanced Handling Properties of Hydrochloride Salt

The hydrochloride salt form of quinuclidine-3-carboxylic acid offers distinct advantages in terms of stability and ease of handling compared to the free base or other salt forms. The target compound is a solid at room temperature, with a defined melting point of 271-273°C, and is recommended for storage sealed in dry conditions at room temperature . The free base is a liquid, which presents challenges in accurate weighing, purification, and long-term storage. Furthermore, the hydrochloride salt is readily soluble in water and ethanol, facilitating its use in aqueous reaction conditions and simplifying work-up procedures [1].

Physical State
Data to verify
Solid (m.p. 271–273°C); soluble in water and ethanol; stable at ambient temperature
Facilitates precise weighing, purification, and aqueous reaction conditions.
Free base is a liquid; HCl salt preferred for handling.
Formulation Stability Synthetic Chemistry

Validated Purity for Reproducible Synthesis

Commercially available Quinuclidine-3-carboxylic acid hydrochloride is supplied with a standard purity of 98%, supported by batch-specific analytical data including NMR, HPLC, and GC . This high and validated purity level minimizes the introduction of impurities that could interfere with sensitive downstream reactions, such as the amide coupling required to generate EO-122 or other quinuclidine-based ligands. In contrast, sourcing lower-grade or in-house synthesized material without rigorous analytical certification introduces variability that can lead to failed syntheses, lower yields, and the need for extensive purification.

Purity Standard
Specification review
98% (HPLC, NMR, GC)
Supports batch-to-batch consistency and reproducible amide coupling.
Commercial specification; verify per lot.
Quality Control Synthetic Chemistry Analytical Chemistry

Validated Application Scenarios


Synthesis of Orally Bioavailable Antiarrhythmics

Quinuclidine-3-carboxylic acid hydrochloride is the essential starting material for synthesizing EO-122, a lidocaine analog with demonstrated oral bioavailability >80% and effective suppression of occlusion-induced arrhythmia in dogs at oral doses of 10-20 mg/kg [1]. This scenario is directly relevant for medicinal chemistry and pharmacology groups focused on developing next-generation antiarrhythmic drugs with improved pharmacokinetic profiles over lidocaine.

Development of Selective M3 Receptor Antagonists

The quinuclidine-3-carboxylic acid scaffold is a privileged structure for muscarinic receptor ligands. Derivatives synthesized from this core, particularly those with alkyne or heterocyclic modifications at the 3-position, have demonstrated high affinity and selectivity for the M3 receptor subtype over M2, a critical profile for treating respiratory, gastrointestinal, and urinary disorders without undesirable cardiac side effects [1]. This application is supported by patent literature describing potent and long-lasting antimuscarinic agents based on this scaffold [2].

Chiral Auxiliary for Stereocontrolled Synthesis

Due to its rigid bicyclic structure, Quinuclidine-3-carboxylic acid hydrochloride is employed as a chiral auxiliary to control the stereochemistry of reactions, leading to the production of enantiomerically pure compounds [1]. This application is critical in the synthesis of single-enantiomer drugs where stereochemical purity is a regulatory requirement and directly impacts pharmacological activity and safety.

Preparation of CNS-Penetrant Muscarinic Agonists

Research has shown that quinuclidine-based ligands, with appropriate heterocyclic replacements for the ester moiety at the 3-position, can readily penetrate the central nervous system (CNS) and display high efficacy at cortical muscarinic receptors [1]. Quinuclidine-3-carboxylic acid hydrochloride serves as the foundational intermediate for constructing these CNS-active agonists, which are being explored as potential therapies for Alzheimer's disease and other cognitive disorders.

Application
Selection Property
Validation Focus
Antiarrhythmic lead optimization (oral exposure models)
3‑Carboxylic acid for amide coupling to EO-122
Oral bioavailability endpoint in preclinical models
Selective M3 antagonist research
Quinuclidine scaffold enables M3 selectivity
M3/M2 selectivity ratio in receptor binding assays
Chiral auxiliary for enantioselective synthesis
Rigid bicyclic framework for stereochemical control
Enantiomeric excess in target molecule synthesis
CNS-penetrant muscarinic agonist research
3‑Position modifications permit CNS exposure
CNS receptor occupancy and functional response assays

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